molecular formula C21H23NO4 B2399191 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one CAS No. 879044-81-2

3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one

Cat. No. B2399191
CAS RN: 879044-81-2
M. Wt: 353.418
InChI Key: DYMNQXCZMRKSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one, also known as HMI-1, is a synthetic compound that belongs to the indoline family. It has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.

Mechanism Of Action

The mechanism of action of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one is not fully understood, but it is believed to involve the inhibition of the protein kinase CK2. CK2 is a key regulator of cell growth and survival, and its overexpression has been linked to cancer development and progression. By inhibiting CK2, 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one may be able to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth and migration, 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one has been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one has also been shown to have anti-inflammatory effects, which may be beneficial in treating certain types of cancer.

Advantages And Limitations For Lab Experiments

One advantage of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one is that it has been synthesized in a relatively straightforward manner, making it readily available for further research. Additionally, 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one has been shown to be effective in inhibiting the growth of cancer cells in vitro, suggesting that it may have potential as a therapeutic agent. However, limitations of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one include its relatively low solubility in water, which may make it difficult to administer in vivo, and its lack of selectivity for cancer cells, which may result in off-target effects.

Future Directions

There are several potential future directions for research on 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one. One area of interest is the development of more selective CK2 inhibitors, which may have fewer off-target effects. Additionally, further studies are needed to determine the efficacy of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one in animal models and to identify any potential side effects. Finally, research on the combination of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one with other cancer therapies may be warranted, as it may enhance the effectiveness of existing treatments.
In conclusion, 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one is a synthetic compound that has shown potential as a therapeutic agent for the treatment of cancer. Its ability to inhibit the growth of cancer cells and prevent metastasis makes it an attractive candidate for further research. While there are limitations to its use, including its low solubility and lack of selectivity, future research may help to address these issues and further elucidate the potential of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one in cancer treatment.

Synthesis Methods

The synthesis of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one involves several steps, including the condensation of 2-acetylindole with m-tolylglycine, followed by a reaction with ethyl bromoacetate to form the ester. The final step involves the hydrolysis of the ester to form 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one. The synthesis of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one has been optimized to improve yield and purity, making it a viable option for further research.

Scientific Research Applications

3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one has been studied for its potential use in cancer treatment, specifically in inhibiting the growth of cancer cells. In vitro studies have shown that 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one has been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in preventing metastasis.

properties

IUPAC Name

3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-14-5-4-6-17(11-14)26-10-9-22-19-8-7-15(2)12-18(19)21(25,20(22)24)13-16(3)23/h4-8,11-12,25H,9-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMNQXCZMRKSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)C)C(C2=O)(CC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one

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